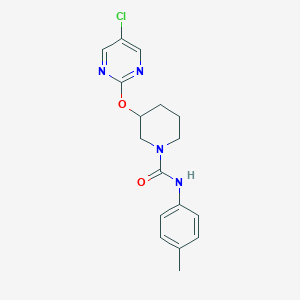

3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-chloropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-4-6-14(7-5-12)21-17(23)22-8-2-3-15(11-22)24-16-19-9-13(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZCWMWLYHTXIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((5-Chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a chloropyrimidine moiety and a piperidine ring, which may contribute to its interaction with biological targets, potentially leading to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Functional Groups : The compound includes a chloropyrimidine group and a p-tolyl group, which are significant for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. The presence of the chloropyrimidine group enhances its binding affinity to target proteins, potentially inhibiting their activity.

- Receptor Interaction : It may interact with various receptors, including G-protein-coupled receptors (GPCRs), modulating signaling pathways that are crucial for cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, research on related pyrimidine derivatives has shown significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial activity. Some studies suggest that the introduction of halogenated pyrimidines can enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated the effect of chloropyrimidine derivatives on cancer cell lines | Demonstrated significant cytotoxicity in A431 cells, suggesting potential for anticancer drug development. |

| Study 2 | Investigated antimicrobial properties of pyrimidine compounds | Showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Chloropyrimidine Intermediate : Starting from pyrimidine, chlorination is performed using reagents like phosphorus oxychloride.

- Piperidine Reaction : The chloropyrimidine is reacted with piperidine derivatives in the presence of bases such as potassium carbonate.

- Final Carboxamide Formation : The final step involves the introduction of the carboxamide functional group through acylation reactions.

Q & A

Basic: What is the recommended synthetic route for 3-((5-chloropyrimidin-2-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation: Construct the piperidine-1-carboxamide scaffold via coupling of isocyanate derivatives with p-toluidine under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .

Pyrimidine Substitution: Introduce the 5-chloropyrimidin-2-yloxy group via nucleophilic aromatic substitution (SNAr), where the hydroxyl group of the piperidine intermediate displaces a chloride or other leaving group on the pyrimidine ring. Reaction conditions (e.g., 80–100°C in DMF with K₂CO₃) must balance reactivity and stability .

Purification: Use HPLC or column chromatography to isolate the product, followed by characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can reaction conditions be optimized for regioselective substitution on the pyrimidine ring?

Answer:

Regioselectivity depends on:

- Electronic Effects: The 2-position of pyrimidine is more electrophilic due to electron-withdrawing substituents (e.g., Cl at C5), favoring substitution at C2. DFT calculations can predict reactive sites .

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems, improving yield .

- Solvent Optimization: Polar aprotic solvents (e.g., DMSO) stabilize transition states, while elevated temperatures (80–120°C) accelerate kinetics. Monitor progress via TLC or in-situ IR spectroscopy .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

- NMR Spectroscopy: ¹H NMR confirms proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR identifies carbonyl carbons (δ ~165 ppm) and pyrimidine carbons .

- Mass Spectrometry: HRMS validates molecular weight (expected m/z ~403.8 for C₁₇H₁₈ClN₅O₂). LC-MS monitors purity during synthesis .

- X-ray Crystallography: Resolves stereochemistry and confirms the oxy-pyrimidine linkage geometry .

Advanced: How to address contradictions in reported biological activity data?

Answer:

- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) .

- Solubility Considerations: Poor solubility in aqueous buffers may lead to false negatives. Use DMSO stocks ≤0.1% and validate with dynamic light scattering (DLS) .

- Metabolite Interference: LC-MS/MS can detect in situ degradation products or metabolites that modulate activity .

Basic: Which structural features influence reactivity and bioactivity?

Answer:

- Piperidine Ring: Conformational flexibility affects binding to enzymes (e.g., kinases). N-methylation reduces basicity, altering membrane permeability .

- 5-Chloropyrimidinyloxy Group: The electron-withdrawing Cl enhances electrophilicity for covalent interactions (e.g., with cysteine residues in targets). The ether linkage provides metabolic stability compared to esters .

- p-Tolyl Carboxamide: The methyl group on the aryl ring enhances lipophilicity (logP ~2.8), impacting pharmacokinetics .

Advanced: What strategies improve metabolic stability without compromising potency?

Answer:

- Isosteric Replacement: Substitute the pyrimidine Cl with CF₃ (similar electronegativity, reduced metabolic oxidation) .

- Prodrug Design: Introduce ester or carbamate moieties on the piperidine nitrogen to enhance solubility and delay hepatic clearance .

- Deuterium Labeling: Replace labile hydrogens (e.g., on the p-tolyl group) with deuterium to slow CYP450-mediated degradation .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Protection/Deprotection: Temporarily protect reactive amines (e.g., with Boc groups) to prevent side reactions .

- Catalytic Systems: Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Ullmann-type couplings of aryloxy groups .

- Workup Optimization: Quench reactions with ice-cold water to precipitate the product, minimizing hydrolysis .

Advanced: What computational tools predict binding modes to biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs. Focus on H-bonding with pyrimidine N1 and hydrophobic contacts with p-tolyl .

- MD Simulations: GROMACS simulations (50–100 ns) assess stability of ligand-target complexes in explicit solvent .

- QSAR Models: Train models using IC₅₀ data from analogs to prioritize structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.